Ethylnornicotine

Descripción general

Descripción

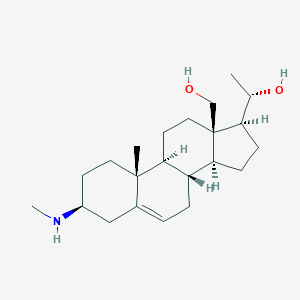

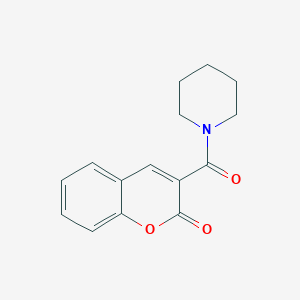

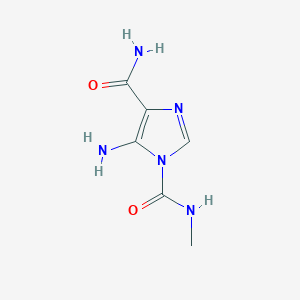

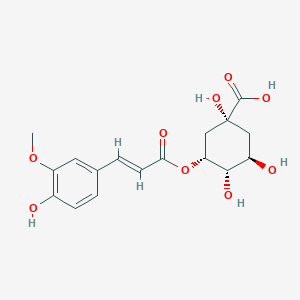

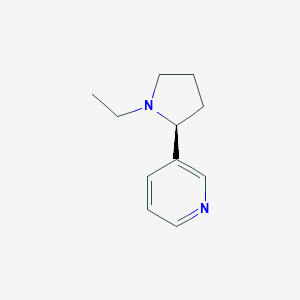

Ethylnornicotine is a chemical compound with the molecular formula C11H16N2 . It is a homologue of nicotine .

Physical And Chemical Properties Analysis

Ethylnornicotine has a molecular weight of 176.25800 . The exact mass is 176.13100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

Biological and Environmental Interactions of Ethylene Compounds

Ethylene and Plant Defense Mechanisms

- Ethylene plays a critical role in activating plant defenses against various biotic stresses. This involves a complex signaling network including jasmonic acid, salicylic acid, and abscisic acid. The interaction between these compounds and ethylene determines the plant's specific response to threats. The intricate regulation of multigene families involved in ethylene biosynthesis and signal transduction allows plants to finely tune their response to different biotic stresses (Adie et al., 2007).

Ethylene Inhibitors and Heat-Induced Senescence in Plants

- The application of ethylene inhibitors, such as aminoethoxyvinylglycine, has been shown to suppress heat-induced senescence and improve heat tolerance in cool-season grasses. This effect is potentially due to changes in the accumulation of metabolites involved in osmoregulation, antioxidant metabolism, carbon and nitrogen metabolism, as well as stress signaling molecules (Jespersen et al., 2015).

Impact of Ethylene Compounds in Environmental Research

- Ethylene diurea (EDU) is widely used as a phytoprotectant against ground-surface ozone, a prevalent pollutant. While it has been extensively employed, its potential toxicity and mode of action are not well understood. Research using Lemna minor L. as a model organism revealed that high concentrations of EDU might lead to toxicity, suggesting cautious use in uncontrolled environments to avoid potential harm to sensitive organisms and ecosystems (Agathokleous et al., 2016).

Pharmacological and Therapeutic Insights

Antioxidant and Neuroprotective Actions of Ethyl Ferulate

- Ethyl ferulate, a phenylpropanoid like Ethylnornicotine, exhibits anti-inflammatory, antioxidant, and neuroprotective activities. It holds potential in the nutraceutical and pharmaceutical industries. Technological and scientific prospecting highlighted that despite its known pharmacological activities, ethyl ferulate is underutilized, indicating a vast potential for the development of new therapeutic and health-promoting products (Cunha et al., 2019).

Ethyl Pyruvate's Effects in Hemodynamics

- Ethyl pyruvate was found to improve systemic, pulmonary, and hepatosplanchnic hemodynamics and prevent lipid peroxidation in a porcine model of hyperdynamic endotoxemia. The research suggests potential therapeutic implications in improving hemodynamic stability and ameliorating acid-base derangements induced by chronic endotoxemia, contributing to reduced oxidative stress and decreased nitric oxide release (Hauser et al., 2005).

Propiedades

IUPAC Name |

3-[(2S)-1-ethylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208522 | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylnornicotine | |

CAS RN |

5979-92-0 | |

| Record name | 3-[(2S)-1-Ethyl-2-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-ethyl-2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDP0B1I46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.